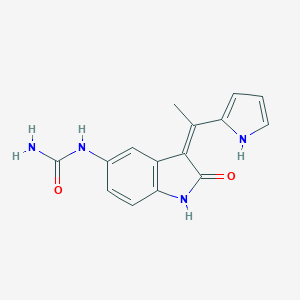BX517

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
BX517, identified by the chemical structure CAS 850717-64-5, is a potent and selective inhibitor of phosphoinositide-dependent kinase 1 (PDK1). This compound belongs to the indolinone class and is characterized by its ability to target the ATP binding pocket of PDK1, exhibiting an inhibitory concentration (IC50) of approximately 6 nanomolar. BX517 is notable for its cell-permeable nature, making it suitable for various biological applications and studies related to cancer and other diseases where PDK1 plays a critical role in signaling pathways .
- Binding Reaction: BX517 binds to the ATP binding site of PDK1, forming a reversible complex that inhibits its activity.
- Phosphorylation Inhibition: By preventing the phosphorylation of target proteins, BX517 disrupts various signaling cascades associated with cell growth and survival.
BX517 has demonstrated significant biological activity as a PDK1 inhibitor. Its primary effects include:
- Inhibition of Cell Proliferation: In various cancer cell lines, BX517 has been shown to reduce cell growth by interfering with the signaling pathways that promote proliferation.
- Induction of Apoptosis: By inhibiting PDK1, BX517 can trigger apoptosis in cancer cells, making it a potential therapeutic agent in oncology.
- Modulation of Metabolic Pathways: The compound also affects metabolic processes regulated by PDK1, influencing glucose metabolism and other critical cellular functions .
The synthesis of BX517 involves several key steps:
- Starting Material Preparation: The synthesis begins with readily available indoline derivatives.
- Functionalization: Various substituents are introduced at specific positions on the indolinone core to enhance potency and selectivity for PDK1.
- Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels (typically over 99%).
- Characterization: Analytical methods like nuclear magnetic resonance (NMR) and mass spectrometry are employed to confirm the structure and purity of BX517 .
BX517 has several promising applications:
- Cancer Research: As a selective inhibitor of PDK1, it is used in studies aimed at understanding cancer biology and developing new therapeutic strategies.
- Drug Development: Its unique mechanism makes it a candidate for combination therapies targeting multiple signaling pathways in cancer treatment.
- Biological Studies: BX517 serves as a tool compound for investigating the role of PDK1 in various cellular processes beyond cancer, including metabolism and cell survival .
Interaction studies involving BX517 focus on its binding affinity and selectivity for PDK1 compared to other kinases. Key findings include:
- Selectivity Profile: BX517 shows a high degree of selectivity for PDK1 over other kinases, which is critical for minimizing off-target effects in therapeutic applications.
- Binding Dynamics: Studies using surface plasmon resonance have demonstrated the kinetics of BX517 binding to PDK1, providing insights into its potential efficacy as an inhibitor .
Several compounds share structural similarities with BX517, particularly within the indolinone class. Here are some notable examples:
| Compound Name | CAS Number | IC50 (nM) | Unique Features |
|---|---|---|---|
| BX795 | 850717-64-5 | 25 | Broad-spectrum kinase inhibitor |
| GSK2334470 | 123456-78-9 | 10 | Selective for multiple kinases |
| SC66 | 987654-32-1 | 15 | Induces apoptosis via different mechanisms |
Uniqueness of BX517
BX517 stands out due to its exceptionally low IC50 value (6 nM), indicating high potency against PDK1 specifically. Its design allows for effective inhibition while minimizing interactions with other kinases, making it a valuable tool in both research and potential therapeutic applications. Additionally, its ability to induce apoptosis selectively in cancer cells highlights its unique role compared to other inhibitors that may exert broader effects without specificity .






